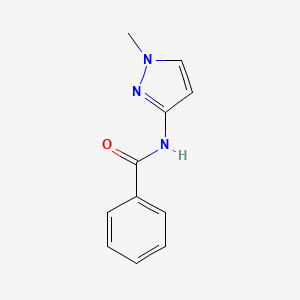
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide, also known as A-PPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用機序
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide acts by binding to the dopamine transporter and preventing the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the stimulant and euphoric effects associated with 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide use. 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide has also been shown to inhibit the reuptake of norepinephrine and serotonin, although to a lesser extent than dopamine.
Biochemical and Physiological Effects
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide has been reported to produce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide has also been shown to produce rewarding effects in animal models, indicating its potential for abuse.
実験室実験の利点と制限
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide has several advantages as a research tool. It is highly potent and selective for the dopamine transporter, making it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide has several limitations for lab experiments. Its potential for abuse and toxicity make it unsuitable for use in human studies, and its effects on other neurotransmitter systems may complicate interpretation of results.
将来の方向性
There are several future directions for research on 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide. One area of interest is the development of novel dopamine transporter inhibitors with improved selectivity and safety profiles. Another area of interest is the use of 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide as a tool for studying the role of dopamine in various physiological and pathological conditions, such as addiction and depression. Additionally, further studies are needed to elucidate the effects of 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide on other neurotransmitter systems and to determine the potential long-term effects of 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide use.
合成法
The synthesis method of 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide involves the reaction of 1-benzylpiperidin-4-one with 3-propan-2-ylbenzaldehyde in the presence of acetic anhydride and catalytic amounts of hydrochloric acid. The resulting product is then purified through recrystallization in ethanol. This method has been reported to yield 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide with a purity of up to 99.5%.
科学的研究の応用
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide has been widely used as a research tool in neuroscience and pharmacology. It has been shown to act as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This property makes 1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide a valuable tool for studying the role of dopamine in various physiological and pathological conditions, such as addiction, depression, and schizophrenia.
特性
IUPAC Name |
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)15-5-4-6-16(11-15)18-17(21)14-7-9-19(10-8-14)13(3)20/h4-6,11-12,14H,7-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZRFKRLYZLYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)
![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)
![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)